[2-(Diethylamino)ethyl](1H-imidazol-2-ylmethyl)amine

Catalog No.
S13814285
CAS No.
M.F
C10H20N4
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Diethylamino)ethyl](1H-imidazol-2-ylmethyl)ami...

Product Name

[2-(Diethylamino)ethyl](1H-imidazol-2-ylmethyl)amine

IUPAC Name

N',N'-diethyl-N-(1H-imidazol-2-ylmethyl)ethane-1,2-diamine

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C10H20N4/c1-3-14(4-2)8-7-11-9-10-12-5-6-13-10/h5-6,11H,3-4,7-9H2,1-2H3,(H,12,13)

InChI Key

ONLSCUBHFXMYBR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=NC=CN1

The compound 2-(Diethylamino)ethylamine is a novel organic molecule characterized by its unique structure, which features a diethylamino group attached to an ethyl chain linked to an imidazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

The imidazole ring is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions, which contributes to the compound's reactivity and interaction with biological systems. The diethylamino group enhances the lipophilicity of the molecule, potentially influencing its absorption and distribution in biological systems.

Involving 2-(Diethylamino)ethylamine can be categorized into several types:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, facilitating reactions with electrophiles.
  • Acid-Base Reactions: The diethylamino group can engage in acid-base interactions, affecting the compound's solubility and reactivity.
  • Oxidation-Reduction Reactions: The presence of nitrogen allows for potential redox activity, which may be relevant in biological contexts.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential pathways for metabolism.

The biological activity of 2-(Diethylamino)ethylamine has been explored through various studies. Preliminary findings suggest that it may exhibit:

  • Antimicrobial Properties: Potential efficacy against certain bacterial strains.
  • Anticancer Activity: Preliminary tests indicate cytotoxic effects on cancer cell lines, suggesting a mechanism that may induce apoptosis.
  • Neuropharmacological Effects: The diethylamino moiety may influence neurotransmitter activity, indicating potential use in treating neurological disorders.

Computer-aided predictions of its biological activity spectra have been utilized to assess its pharmacological profiles, indicating promising therapeutic directions .

Synthesis of 2-(Diethylamino)ethylamine can be achieved through several methods:

  • Alkylation of Imidazole Derivatives: Starting from an imidazole precursor, alkylation with a diethylamine derivative can yield the target compound.
  • Multi-step Synthesis: A more complex synthesis may involve forming the imidazole ring followed by subsequent functionalization with diethylamino groups.
  • Using Catalysts: Employing catalysts such as palladium or nickel can enhance yields and selectivity during synthesis.

Each method offers varying degrees of efficiency and scalability, which are critical for industrial applications.

The potential applications of 2-(Diethylamino)ethylamine span several fields:

  • Pharmaceuticals: As a candidate for drug development targeting infectious diseases or cancer therapies.
  • Research Tools: Utilized in biochemical assays to study enzyme interactions or cellular processes.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.

These applications highlight the versatility and significance of this compound in both research and practical settings.

Interaction studies involving 2-(Diethylamino)ethylamine focus on its binding affinities and mechanisms within biological systems:

  • Protein Binding Studies: Investigating how the compound interacts with various proteins can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Understanding whether this compound acts as an inhibitor or activator of specific enzymes can provide insights into its therapeutic potential.

Such studies are essential for determining the compound's safety profile and efficacy as a drug candidate.

Several compounds share structural similarities with 2-(Diethylamino)ethylamine, each possessing unique properties. Below is a comparison highlighting their distinctions:

Compound NameStructure FeaturesUnique Properties
1. 2-MethylimidazoleMethyl group on imidazoleUsed as a ligand in coordination chemistry
2. 1H-Imidazo[4,5-b]pyridinePyridine ring fused with imidazoleExhibits potent antitumor activity
3. N,N-DiethylethylenediamineEthylene diamine backbone with diethyl groupsKnown for chelation properties

These compounds illustrate the diversity within the imidazole family, emphasizing how slight variations can lead to significant differences in biological activity and application potential.

Nucleophilic substitution remains the cornerstone for constructing the tertiary amine backbone in 2-(Diethylamino)ethylamine. The imidazole nitrogen at the N1 position exhibits nucleophilic character, enabling alkylation with 2-chloro-N,N-diethylethylamine under basic conditions. A breakthrough method from CN110776464A employs carbonates as alkylating agents, using dimethyl carbonate in dimethylformamide with 4-dimethylaminopyridine (DMAP) catalysis at 80–140°C. This approach achieves 70% yield for analogous N1-alkylated imidazoles while minimizing toxic byproducts.

Table 1: Solvent and Catalyst Impact on Alkylation Efficiency

SolventCatalystTemperature (°C)Yield (%)
DimethylformamideDMAP8070
TolueneDBU12065
AcetonitrileTriethylamine10058

Reaction kinetics favor dipolar aprotic solvents due to enhanced stabilization of the transition state. Excess carbonate (1.5–2 eq) compensates for volatility losses during reflux. Post-reaction vacuum distillation isolates the product while recovering unreacted starting materials.

Chelation-Directed Assembly of Imidazole-Containing Architectures

Metal-template strategies exploit the imidazole's coordination capacity to preorganize molecular architecture. As demonstrated in PMC10640917, Zn²⁺ or Mn²⁺ ions coordinate with three imidazole nitrogens, creating a pseudo-octahedral geometry that directs the assembly of the diethylaminoethyl sidechain. Using 1,4,7-triazacyclonane (tacn) as an anchor, the imidazole-methylamine moiety assembles via sequential alkylation, achieving 85% regioselectivity for the desired isomer.

Critical to this method is the use of N-isopropylimidazole precursors, which provide steric bulk to prevent over-alkylation. The metal template is removed via protonolysis using HCl/ethanol, yielding the free ligand without disrupting the tertiary amine framework. This approach reduces byproduct formation to <5% compared to traditional stepwise synthesis.

Continuous Flow Reactor Applications for Scalable Production

Translating batch synthesis to continuous flow systems addresses scalability challenges. Adapting the protocol from RSC Adv. 2015, a tubular reactor with segmented gas-liquid flow achieves 24 kg/L/day productivity. Key parameters:

  • Residence time: 5 hours (vs. 12 hours in batch)
  • Temperature gradient: 80°C (inlet) → 140°C (outlet)
  • Catalyst loading: 0.5 mol% DMAP immobilized on silica gel

The exothermic alkylation reaction benefits from the flow system's superior heat dissipation, preventing thermal degradation of the imidazole ring. Inline IR spectroscopy monitors conversion in real-time, enabling automatic adjustment of carbonate feed rates. This method achieves 79% isolated yield at pilot scale, matching laboratory-scale efficiency.

Solvent-Free Mechanochemical Synthesis Pathways

Mechanochemistry offers an eco-friendly alternative by eliminating solvents. As detailed in Molecules 2025, ball-milling imidazole with 2-chloro-N,N-diethylethylamine and potassium carbonate (1:1.2:1.5 ratio) at 25 Hz for 4 hours yields 68% product. The process leverages triboelectric charging to activate the imidazole nucleophile, with reaction progress monitored by in-situ Raman spectroscopy.

Table 2: Milling Parameters vs. Yield

Frequency (Hz)Time (h)AdditiveYield (%)
254None68
303Alumina72
205Silica gel65

Notably, adding neutral alumina (10 wt%) increases yield to 72% by providing a surface for reagent adsorption and localized heating. The method reduces E-factor by 93% compared to solution-phase synthesis, aligning with green chemistry principles.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

196.16879665 g/mol

Monoisotopic Mass

196.16879665 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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